
Bis(2,2-dimethylpropyl) propan-2-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-dimethylpropyl) propan-2-yl phosphate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of phosphate groups and branched alkyl chains, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylpropyl) propan-2-yl phosphate typically involves the reaction of 2,2-dimethylpropyl alcohol with propan-2-yl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in large reactors, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropyl) propan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate groups to phosphites or other reduced forms.
Substitution: The alkyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, phosphites, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(2,2-dimethylpropyl) propan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding phosphate metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2,2-dimethylpropyl) propan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The phosphate groups in the compound can participate in phosphorylation reactions, which are crucial for various biochemical processes. The branched alkyl chains may influence the compound’s solubility and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4-diisopropylphenyl) phenyl phosphate
- Fospropofol disodium
- Phosphoric acid derivatives
Uniqueness
Bis(2,2-dimethylpropyl) propan-2-yl phosphate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its branched alkyl chains and phosphate groups make it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
646450-48-8 |
|---|---|
Molecular Formula |
C13H29O4P |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
bis(2,2-dimethylpropyl) propan-2-yl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-11(2)17-18(14,15-9-12(3,4)5)16-10-13(6,7)8/h11H,9-10H2,1-8H3 |
InChI Key |
XVRMYZYZPVGYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(OCC(C)(C)C)OCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


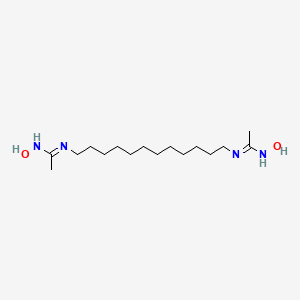
![2-Pyridinemethanamine,N-[2-(1-piperidinyl)ethyl]-(9CI)](/img/structure/B12590367.png)
![1-(4-{2-[(6-Aminoquinazolin-4-yl)amino]ethyl}phenyl)propane-1,2-dione](/img/structure/B12590379.png)
![Spiro[piperidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12590386.png)
![4-{[6-(3-Formyl-5-methoxyphenoxy)hexyl]oxy}-3-methoxybenzaldehyde](/img/structure/B12590395.png)
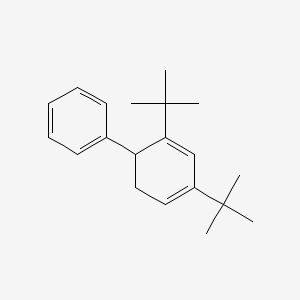
![Dimethyl [anilino(naphthalen-2-yl)methyl]phosphonate](/img/structure/B12590414.png)
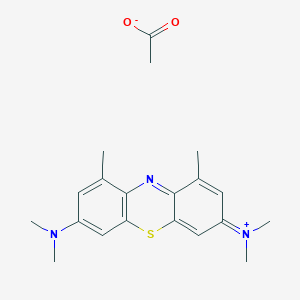
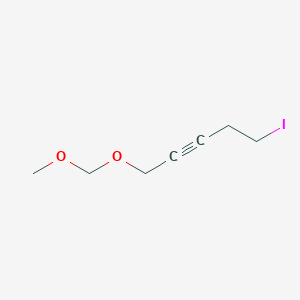
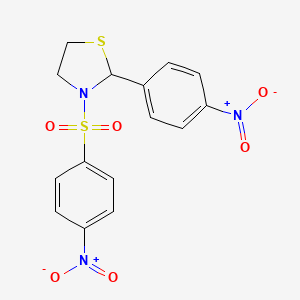
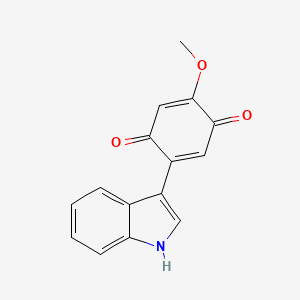

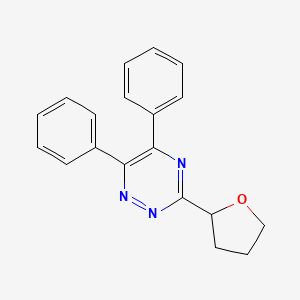
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
